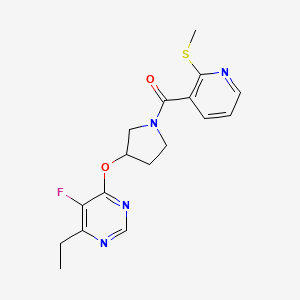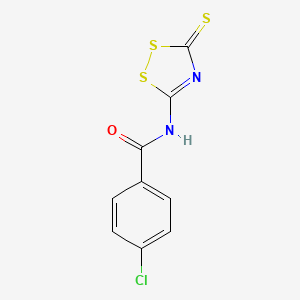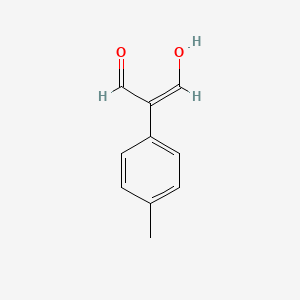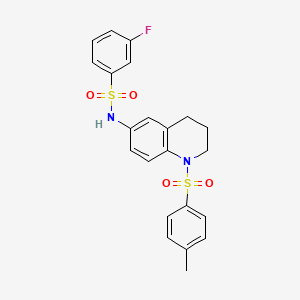![molecular formula C24H22BrClN2O4S B2520229 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide CAS No. 397278-33-0](/img/structure/B2520229.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often studied for their potential therapeutic applications, including antidiabetic, antimicrobial, and herbicidal properties, as well as their use in cardiac electrophysiology . The compound is structurally related to various other benzamide derivatives that have been synthesized and characterized in the literature.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves nucleophilic acyl substitution reactions or other methods of amide bond formation. For example, "N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide)" was synthesized by nucleophilic acyl substitution under basic conditions . Similarly, "4-Bromo-N-(di-R-carbamothioyl)benzamide" ligands and their metal complexes were synthesized, indicating the versatility of benzamide derivatives in forming complexes with metals . Although the specific synthesis of "N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide" is not detailed in the provided papers, these examples provide insight into the general synthetic strategies that could be employed.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, NMR, and mass spectrometry. For instance, the crystal structure of "2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide" was determined by X-ray single-crystal diffraction . Similarly, the crystal and molecular structure of a nickel(II) complex of a 4-bromo-N-(di-R-carbamothioyl)benzamide derivative was elucidated using single crystal X-ray diffraction data . These studies highlight the importance of structural characterization in understanding the properties of benzamide derivatives.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including the formation of metal complexes as demonstrated by the synthesis of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives . The reactivity of these compounds can be influenced by their molecular structure, as indicated by the frontier orbital energy gap and dipole moment, which illustrate the high reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be explored through spectroscopic characterization and computational methods. Vibrational spectral analysis using FT-Raman and FT-IR spectroscopy, as well as theoretical calculations using density functional theory (DFT), provide insights into the vibrational assignments and thermodynamic properties of these molecules . Additionally, the electronic properties, such as excitation energies and oscillator strengths, can be calculated using TD-DFT/B3LYP methods . The molecular electrostatic potential (MEP) and HOMO-LUMO energy levels are also constructed to understand the electronic distribution within the molecule .
科学的研究の応用
Given the absence of specific studies on N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide, a broader look into the research applications mentioned in the retrieved documents can provide insights into the types of scientific inquiries and methodologies that could be applied to study similar compounds. Here are some highlighted applications and findings from the search:
Novel Psychoactive Substances : The study by Sharma et al. (2018) discusses the chemistry, pharmacology, and emergence of novel synthetic opioids as substances of abuse, highlighting the importance of international early warning systems in tracking these substances for public health and safety Sharma et al., 2018.
Pharmacological Properties and Clinical Use : Pinder et al. (2012) review the pharmacological properties and clinical use of Metoclopramide, illustrating the compound's effects on various types of vomiting and gastrointestinal disorders. This type of study could be relevant for understanding the action mechanisms and therapeutic potential of other benzamide derivatives Pinder et al., 2012.
Degradation of Pharmaceuticals : Qutob et al. (2022) review the degradation of acetaminophen by advanced oxidation processes, including pathways, by-products, and biotoxicity, providing a framework for studying the environmental impact and degradation mechanisms of pharmaceutical compounds Qutob et al., 2022.
Synthetic Organic Chemistry : Kondo and Murakami (2001) discuss synthetic organic chemistry based on the N-Ar axis, showcasing development strategies for chemoselective N-acylation reagents and chiral ligands. This research underscores the synthetic versatility and potential applications of compounds with complex structures, including benzamides Kondo & Murakami, 2001.
特性
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrClN2O4S/c1-3-28(4-2)33(31,32)18-12-9-16(10-13-18)24(30)27-22-14-11-17(25)15-20(22)23(29)19-7-5-6-8-21(19)26/h5-15H,3-4H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYRIPGTZHADJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)
![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)
![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)
![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)




![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520169.png)